molecular formula C18H23BrN6OS B10897971 2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

Cat. No.: B10897971
M. Wt: 451.4 g/mol
InChI Key: WENQIOFCBIKRNZ-UHFFFAOYSA-N
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Description

2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a cyclohexylideneacetohydrazide group

Preparation Methods

The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE typically involves multiple steps. The starting materials often include 4-bromoaniline, methyl-4H-1,2,4-triazole-3-thiol, and cyclohexylideneacetohydrazide. The synthetic route may involve the following steps:

    Formation of the triazole ring: This can be achieved by reacting methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent.

    Attachment of the bromoaniline moiety: This step involves the reaction of the triazole derivative with 4-bromoaniline under suitable conditions.

    Formation of the final product: The cyclohexylideneacetohydrazide group is introduced through a condensation reaction with the intermediate product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoaniline moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and bromoaniline moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE include:

The uniqueness of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23BrN6OS

Molecular Weight

451.4 g/mol

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C18H23BrN6OS/c1-25-16(11-20-14-9-7-13(19)8-10-14)22-24-18(25)27-12-17(26)23-21-15-5-3-2-4-6-15/h7-10,20H,2-6,11-12H2,1H3,(H,23,26)

InChI Key

WENQIOFCBIKRNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=C2CCCCC2)CNC3=CC=C(C=C3)Br

Origin of Product

United States

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